molecular formula C22H16O4 B13149278 2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 76092-01-8

2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione

Cat. No.: B13149278
CAS No.: 76092-01-8
M. Wt: 344.4 g/mol
InChI Key: IBXQIPIJNYTMOS-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione is an anthraquinone derivative characterized by a central anthracene-9,10-dione scaffold substituted with a 4-hydroxy-3-methoxyphenylmethyl group at position 2. This compound combines hydrophobic aromaticity (anthracene core) with polar functional groups (hydroxy and methoxy), influencing its solubility, reactivity, and biological interactions.

Properties

CAS No.

76092-01-8

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione

InChI

InChI=1S/C22H16O4/c1-26-20-12-14(7-9-19(20)23)10-13-6-8-17-18(11-13)22(25)16-5-3-2-4-15(16)21(17)24/h2-9,11-12,23H,10H2,1H3

InChI Key

IBXQIPIJNYTMOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-hydroxy-3-methoxybenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The anthracene-9,10-dione is reacted with 4-hydroxy-3-methoxybenzyl bromide in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of anthracene derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

Position and Nature of Substituents
  • 1-Hydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione (Compound 27) : Features a 4-methoxyphenyl group at position 2 and a hydroxyl group at position 1 . Compared to the target compound, the absence of a hydroxy group on the phenyl ring (3-methoxy vs. 4-hydroxy-3-methoxy) may reduce hydrogen-bonding capacity and alter solubility.
  • 10-[(4-Hydroxy-3-methoxyphenyl)methylidene]anthracen-9(10H)-one : Contains a methylidene group instead of a methyl linker, introducing conjugation differences that may affect electronic properties and stability .
  • 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione : Substituted with a methoxymethoxy group at position 3, enhancing steric bulk and altering polarity compared to the target compound’s phenylmethyl group .
Impact of Hydroxy vs. Methoxy Groups

Evidence from AQ-1,8-3E-OH (hydroxy) and AQ-1,8-3E-OCH3 (methoxy) demonstrates that substituting -OH with -OCH3 can eliminate lower critical solution temperature (LCST) behavior, highlighting the critical role of hydrogen bonding in phase transitions .

Physical and Spectral Properties

Melting Points and Solubility
  • Compound 27 (1-Hydroxy-2-(4-methoxyphenyl)): Melting point = 209.5°C .
  • Compound 5a (2-(butylamino)anthracene-9,10-dione): Dark blue solid with Rf = 0.67 in dichloromethane-petroleum ether . The target compound’s phenylmethyl group may increase melting point compared to alkyl-substituted analogs due to enhanced π-π stacking.
Spectroscopic Data
  • UV/Vis: Anthraquinones with electron-donating groups (e.g., -OH, -OCH3) typically exhibit bathochromic shifts. For example, 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione shows strong absorption in visible regions .
Cytotoxicity
  • Aminoanthraquinones: 5a and 5b show IC50 values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells . The target compound’s benzyl group may enhance membrane permeability, though absence of amino groups could reduce DNA intercalation.
  • Marine-Derived Anthraquinones: Compounds like (11S)-1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione exhibit cytotoxicity against A-549 and HeLa cells , suggesting the target compound’s hydroxy/methoxy substituents may similarly modulate anticancer activity.
Antimicrobial Activity

Computational and Docking Studies

  • Parietin (): Docking studies reveal hydrogen bonding between anthraquinone carbonyl groups and lysine/glutamine residues. The target compound’s methoxy and hydroxy groups may similarly interact with biological targets, influencing binding affinity .
  • CHEMBL48494: A glycosylated anthraquinone with predicted binding to CTPsynthase (−37.1662 ± 3.5275 docking score) . The target compound’s lack of a sugar moiety may limit solubility but enhance lipophilicity.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Substituents Melting Point (°C) Cytotoxicity (IC50, µg/mL) Reference
Target Compound 2-[(4-Hydroxy-3-methoxyphenyl)methyl] N/A N/A -
1-Hydroxy-2-(4-methoxyphenyl) (27) 1-OH, 2-(4-OCH3-phenyl) 209.5 Not tested
2-(Butylamino)anthracene-9,10-dione (5a) 2-NH(C4H9) N/A 1.1 (MCF-7), 3.0 (Hep-G2)
AQ-1,8-3E-OH 1,8-bis(ethoxy-hydroxyethyl) N/A No LCST behavior

Table 2: Docking Scores and Targets

Compound Name Target Protein Docking Score Reference
Parietin Model B (lysine/Gln) HB interactions
CHEMBL48494 CTPsynthase −37.1662 ± 3.5275

Biological Activity

The compound 2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione , also known by its CAS number 76092-01-8 , belongs to the anthraquinone family and has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC22H16O4
Molecular Weight344.36 g/mol
CAS Number76092-01-8
LogP3.767

The biological activity of 2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione is primarily attributed to its ability to interact with various biological targets. Its structure allows it to exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains, including Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Activity

Research has demonstrated that 2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in the following table:

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

These results indicate a broad spectrum of activity, suggesting that the compound could be further explored as a potential therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cell cycle progression.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of anthraquinone derivatives. Modifications in the substituents on the phenyl ring significantly influence the compound's activity:

  • Hydroxyl and Methoxy Groups : The presence of these groups enhances both antioxidant and antimicrobial activities.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability.

Case Studies

  • Anticancer Efficacy : A study published in Bioactivities and Structure–Activity Relationships examined the effects of various anthraquinone derivatives on cancer cell lines, highlighting that compounds with similar structures to 2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione showed promising results in inhibiting tumor growth (PMC7267002) .
  • Antimicrobial Testing : Another research effort focused on testing this compound against resistant bacterial strains, revealing that it exhibited significant inhibitory effects comparable to established antibiotics (MDPI) .

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